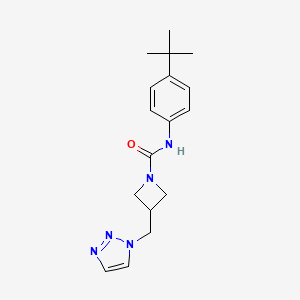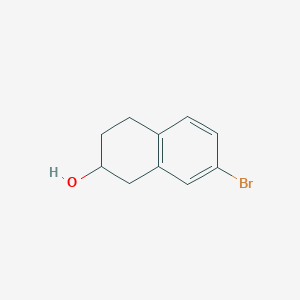
1-(Chloromethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H9ClO2 . It has a molecular weight of 148.59 . The compound is characterized by a cyclobutane ring, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring .
Molecular Structure Analysis
The structure of this compound involves a cyclobutane ring, which is a four-membered ring of carbon atoms . The compound also contains a chloromethyl group (-CH2Cl) and a carboxylic acid group (-COOH), both attached to the cyclobutane ring . Cyclobutane rings are not flat but slightly bent, which helps to reduce angle strain .Physical And Chemical Properties Analysis
The compound has a molecular weight of 148.59 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Enantioselective Synthesis and Structural Studies
- Stereocontrolled Synthesis: Researchers have developed enantioselective synthetic methods for derivatives of cyclobutane amino acids, showcasing their potential in creating rigid peptidomimetics with defined three-dimensional structures. These compounds demonstrate strong intramolecular hydrogen bonding, leading to highly rigid molecules, which is significant for designing peptidomimetics and other biologically active molecules (Izquierdo et al., 2005).
Polymer Chemistry
- Ring-Opening Metathesis Polymerization (ROMP): 1-Substituted cyclobutene derivatives have been studied as substrates for ROMP, revealing the nuanced effects of various substituents on the polymerization process. This research underlines the versatility of cyclobutane derivatives in synthesizing polymers with specific structural and stereochemical properties (Song et al., 2010).
Novel Amino Acids and Peptidomimetics
- Cyclobutane Amino Acids in Peptidomimetics: The synthesis and incorporation of cyclobutane-derived amino acids into peptides have been explored to enhance peptide rigidity and stability. These constrained amino acids are used to mimic natural peptide structures, potentially offering novel therapeutic agents with improved bioactivity and stability (Gauzy et al., 2004).
Radiotracers and Imaging Agents
- PET Tracers: Cyclobutane derivatives have been synthesized for use as PET imaging agents, such as the fluorine-18 labeled FACBC, which shows promise in tumor imaging due to its selective uptake in tumor cells. This application underscores the potential of cyclobutane derivatives in diagnostic medicine (Shoup & Goodman, 1999).
Propriétés
IUPAC Name |
1-(chloromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPXASOTOQBZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
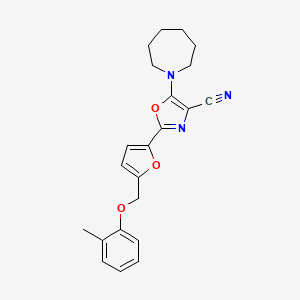
![(5-Methylpyrazin-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2609604.png)
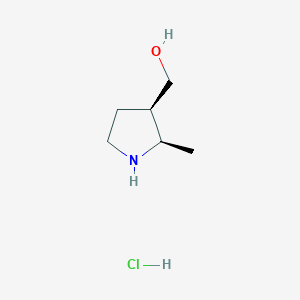
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2609606.png)
![5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2609607.png)
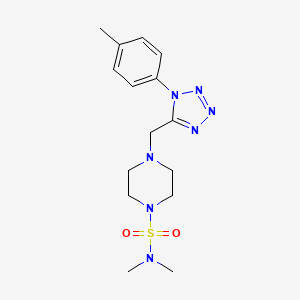
![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)
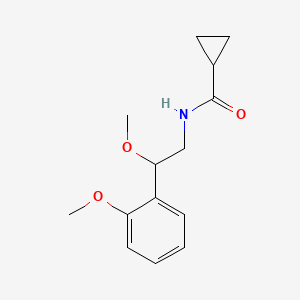
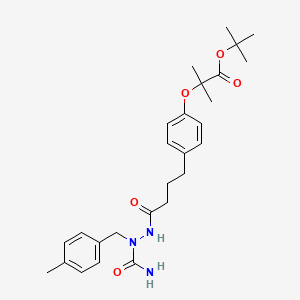
![5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2609620.png)
![3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609621.png)
